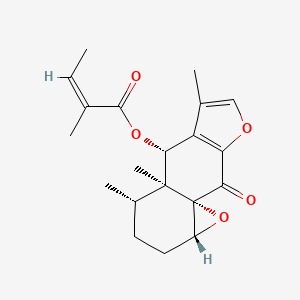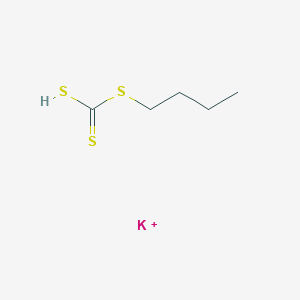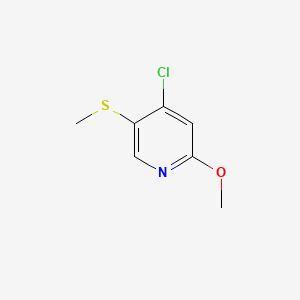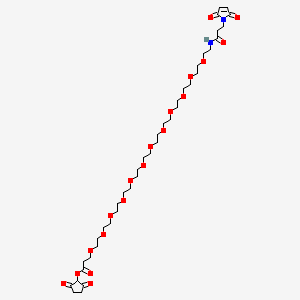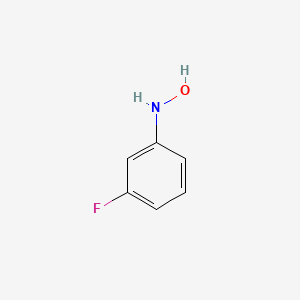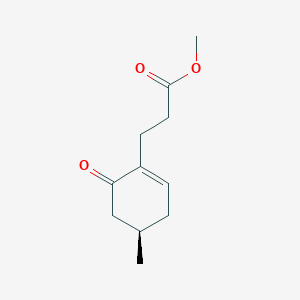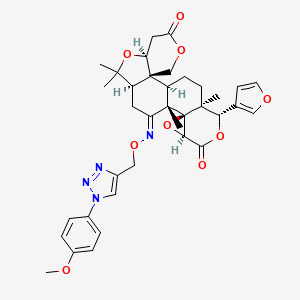
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the myelin basic protein (MBP), which plays a crucial role in the central nervous system by maintaining the structure of the myelin sheath . The peptide is often used in scientific research to study various biological processes and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine (Leu), is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 is repeated for each amino acid in the sequence until the peptide is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or disulfides, while substitution reactions yield peptides with altered sequences.
Aplicaciones Científicas De Investigación
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes, such as signal transduction and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a biomarker for neurological diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of myelin basic protein, the peptide may bind to cellular receptors or interact with other proteins involved in myelin sheath formation and maintenance . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can be compared with other peptides derived from myelin basic protein or similar sequences. Some similar compounds include:
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-NH2: A similar peptide with an amidated C-terminus.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OMe: A methylated version of the peptide.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OBzl: A benzylated version of the peptide.
These similar compounds can be used to study the effects of different terminal modifications on the peptide’s biological activity and stability.
Propiedades
Fórmula molecular |
C62H105N21O18 |
|---|---|
Peso molecular |
1432.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H105N21O18/c1-33(2)29-44(60(100)101)80-55(95)43(30-35-16-18-36(87)19-17-35)79-51(91)38(12-5-7-25-64)76-56(96)45(31-84)81-52(92)39(13-8-26-71-61(67)68)75-54(94)41(21-23-49(66)89)77-57(97)46(32-85)82-58(98)47-15-10-28-83(47)59(99)42(14-9-27-72-62(69)70)78-50(90)37(11-4-6-24-63)74-53(93)40(73-34(3)86)20-22-48(65)88/h16-19,33,37-47,84-85,87H,4-15,20-32,63-64H2,1-3H3,(H2,65,88)(H2,66,89)(H,73,86)(H,74,93)(H,75,94)(H,76,96)(H,77,97)(H,78,90)(H,79,91)(H,80,95)(H,81,92)(H,82,98)(H,100,101)(H4,67,68,71)(H4,69,70,72)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clave InChI |
FYXAESWONWFZDQ-DNCDJHDYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
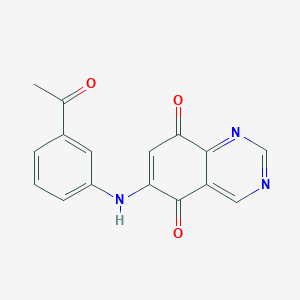

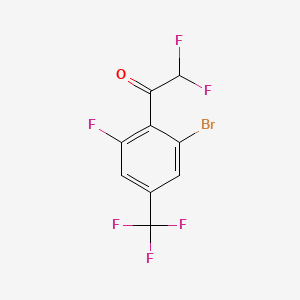

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
